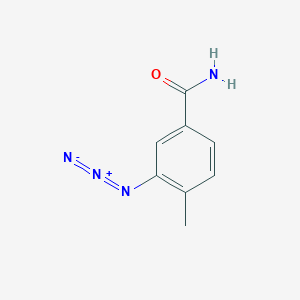

3-Azido-4-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N4O |

|---|---|

Molecular Weight |

176.18 g/mol |

IUPAC Name |

3-azido-4-methylbenzamide |

InChI |

InChI=1S/C8H8N4O/c1-5-2-3-6(8(9)13)4-7(5)11-12-10/h2-4H,1H3,(H2,9,13) |

InChI Key |

AEYRSNLLWPJNFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)N=[N+]=[N-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Azido 4 Methylbenzamide

Cycloaddition Reactions of the Azido (B1232118) Group

The azide (B81097) functional group in 3-azido-4-methylbenzamide (B6200128) is a 1,3-dipole, making it an ideal participant in cycloaddition reactions, most notably with alkynes to form triazoles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methodologies

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click chemistry reaction that efficiently and regioselectively produces 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. In the context of this compound, this reaction has been employed to synthesize a variety of triazole-containing compounds.

One notable application involves its use in the development of potent and selective inhibitors of the enzyme tankyrase, a potential target for cancer therapy. Researchers have utilized CuAAC to couple this compound with various terminal alkynes, leading to the formation of a library of triazole-based compounds. These compounds were then evaluated for their inhibitory activity against tankyrase-1 and tankyrase-2. The resulting 1,2,3-triazole derivatives demonstrated significant and selective inhibition of these enzymes.

The general scheme for the CuAAC reaction involving this compound is as follows:

Scheme 1: General CuAAC Reaction

Where Ar represents the 4-methylbenzamide (B193301) moiety.

A specific example from the literature is the reaction of this compound with N-(prop-2-yn-1-yl)acetamide in the presence of a copper(I) catalyst to yield N-((1-(2-carbamoyl-5-methylphenyl)-1H-1,2,3-triazol-4-yl)methyl)acetamide.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Applications

While CuAAC is highly efficient, the copper catalyst can be toxic to living systems. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a bioorthogonal alternative that proceeds without the need for a metal catalyst. This reaction utilizes strained cyclooctynes, which readily react with azides.

Although specific examples detailing the use of this compound in SPAAC are less common in the literature compared to CuAAC, the principle remains applicable. The azido group of this compound can react with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative, to form a stable triazole adduct. This methodology is particularly valuable for bioconjugation applications where the presence of a metal catalyst is undesirable.

Other 1,3-Dipolar Cycloadditions

Beyond reactions with alkynes, the azido group of this compound can participate in other 1,3-dipolar cycloadditions. For instance, it can react with activated alkenes, such as those bearing electron-withdrawing groups, to form triazolines. These triazolines can be unstable and may undergo further reactions, such as rearrangement or elimination of dinitrogen, to yield other heterocyclic or acyclic products.

Reduction and Cleavage Reactions of the Azido Functionality

The azido group of this compound can be readily reduced to the corresponding amine, 3-amino-4-methylbenzamide (B93639). This transformation is a crucial step in the synthesis of various pharmaceutical and chemical entities.

Common reducing agents for this conversion include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO2).

Staudinger Reduction: Reaction with a phosphine, such as triphenylphosphine (B44618) (PPh3), followed by hydrolysis of the resulting iminophosphorane.

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst.

The resulting 3-amino-4-methylbenzamide is a valuable building block for the synthesis of more complex molecules, including kinase inhibitors and other biologically active compounds.

Rearrangement Pathways Involving Azidobenzamide Intermediates (e.g., Curtius Rearrangement)

While the Curtius rearrangement typically involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, the azido group on the aromatic ring of this compound does not directly participate in this specific rearrangement. The Curtius rearrangement requires the azide to be attached to a carbonyl group.

However, related thermal or photochemical decomposition of the aryl azide can lead to the formation of a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, including:

Intramolecular C-H insertion: To form new heterocyclic rings.

Intermolecular reactions: With solvents or other trapping agents.

Ring expansion or contraction: Depending on the reaction conditions and the structure of the starting material.

The study of these nitrene-mediated reactions provides insights into fundamental reactive intermediates and can be a pathway to novel molecular architectures.

Transformations of the Amide Moiety and Aromatic Substituents

The benzamide (B126) portion of this compound also offers avenues for chemical modification.

The amide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 3-azido-4-methylbenzoic acid. It can also be dehydrated to a nitrile using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

The methyl group on the aromatic ring is generally less reactive but can be oxidized to a carboxylic acid under strong oxidizing conditions. It can also be a site for radical halogenation, although this might compete with reactions at other positions on the aromatic ring.

These transformations allow for the fine-tuning of the molecule's properties and provide access to a wider range of derivatives for various applications.

Radical-Mediated Reaction Mechanisms

Generally, aryl azides can undergo reactions involving radical intermediates through thermolysis or photolysis, leading to the formation of highly reactive nitrenes with the extrusion of dinitrogen. These nitrenes can then participate in a variety of transformations. For instance, the photolysis of azido compounds can lead to the formation of imines. nih.gov In the context of radical-mediated processes, the initial step often involves the generation of a radical species that can interact with the azide functionality.

One plausible, though not experimentally verified for this specific compound, radical-mediated pathway could involve an intramolecular cyclization. If a radical were generated elsewhere in the molecule or introduced via an external radical initiator, it could potentially add to the azide group. This type of intramolecular reaction is a known method for synthesizing nitrogen-containing heterocycles. rsc.orgmdpi.comiupac.orgsioc-journal.cnchemistryviews.org For example, a proposed mechanism for the formation of quinazolines from related compounds involves an intermolecular cyclization of an intermediate with an azido group, which proceeds through an aminyl radical after the loss of nitrogen. mdpi.com

Another possibility is the reaction of this compound with other radical species. For example, persistent radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) have been shown to react with in situ generated arynes to form aryl radical adducts, which can then undergo further radical reactions. nih.gov While this is not a direct reaction of the starting azide, it illustrates a type of radical process that related aromatic structures can undergo.

It is important to note that the presence of both the azide and the benzamide functionalities offers multiple potential reaction sites. The methyl group on the benzene (B151609) ring could also be a site for hydrogen abstraction, leading to a benzyl-type radical, which could then undergo subsequent reactions.

Table of Potential Radical Intermediates and Reactions (Hypothetical)

| Potential Intermediate/Reaction | Description | Plausible Trigger |

| Aryl Nitrene Formation | Loss of N₂ upon thermolysis or photolysis to form a highly reactive nitrene intermediate. | Heat, UV light |

| Intramolecular Radical Cyclization | An internally generated radical center attacks the azide group, leading to a cyclic structure. | Radical initiator, photolysis |

| Intermolecular Radical Addition | An external radical species adds to the azide group or another part of the molecule. | Presence of external radical source |

| Hydrogen Abstraction | A radical abstracts a hydrogen atom from the methyl group, forming a benzyl (B1604629) radical. | Radical initiator, photolysis |

Further experimental and computational studies are required to elucidate the specific radical-mediated reaction mechanisms of this compound. The information presented here is based on general principles of radical chemistry and reactions of analogous compounds.

Applications in Advanced Organic Synthesis

Construction of Complex Nitrogen-Containing Heterocyclic Systems (e.g., Triazoles, Tetrazoles)

The azide (B81097) functionality is a well-established precursor for the synthesis of a variety of nitrogen-containing heterocycles, most notably triazoles and tetrazoles.

Triazole Synthesis: The most prominent application of organic azides is in the realm of 1,3-dipolar cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry." rsc.orgraco.catmdpi.comfrontiersin.org In this context, 3-Azido-4-methylbenzamide (B6200128) could react with a wide array of terminal and internal alkynes to produce 1,4- or 1,5-disubstituted 1,2,3-triazoles. The benzamide (B126) portion of the molecule would remain intact during this transformation, providing a handle for further diversification or for influencing the physicochemical properties of the final triazole product. This approach allows for the modular construction of complex molecules with potential applications in medicinal chemistry and materials science. ajchem-a.com

Tetrazole Synthesis: Aryl azides can also participate in the synthesis of tetrazoles. One established method involves the reaction of an azide with a nitrile in the presence of a Lewis acid or under thermal conditions. nih.govorganic-chemistry.orgacs.org While this is a common route to 5-substituted 1H-tetrazoles, the direct involvement of an aryl azide like this compound in forming the tetrazole ring itself is less typical. However, the azide could potentially react with isocyanides to form tetrazoles. nih.gov More plausibly, the benzamide group could be converted to a nitrile, which could then undergo cyclization with an external azide source. Alternatively, the azide functionality of this compound could be utilized in reactions with other nitrogen-containing synthons to construct more complex fused heterocyclic systems. Some fused tetrazoles are known to exist in equilibrium with their azide isomers, which can then participate in cycloaddition reactions. nih.gov

Table 1: Potential Heterocyclic Systems Derived from this compound

| Heterocycle | Synthetic Approach | Key Reactants |

| 1,2,3-Triazole | 1,3-Dipolar Cycloaddition (Click Chemistry) | Alkynes |

| Tetrazole | Reaction with Isocyanides | Isocyanides |

Role as a Precursor for Diverse Chemical Scaffolds

Beyond the direct formation of heterocycles, the azide group in this compound can be transformed into other functional groups, making it a versatile precursor for a wide range of chemical scaffolds. The Staudinger reaction, for instance, allows for the mild reduction of azides to amines using phosphines. This would convert this compound into 3-Amino-4-methylbenzamide (B93639), a valuable building block for the synthesis of various pharmaceuticals and other biologically active molecules. nih.gov

Furthermore, the azide can undergo thermal or photochemical decomposition to generate a highly reactive nitrene intermediate. This nitrene can then participate in a variety of transformations, including C-H insertion, cyclization, and rearrangement reactions, leading to the formation of diverse and complex molecular architectures. The benzamide functionality adds another layer of synthetic utility, as it can be hydrolyzed, reduced, or used as a directing group in subsequent reactions.

Development of Chemical Probes for Research Methodologies

The inherent properties of the aryl azide group make this compound an attractive candidate for the development of chemical probes, particularly for photoaffinity labeling. nih.govmdpi.com Aryl azides are relatively stable in the dark but can be photochemically activated to form highly reactive nitrenes. researchgate.net This property allows for the covalent modification of interacting biomolecules, such as proteins or nucleic acids, upon irradiation with UV light.

A hypothetical photoaffinity probe based on the this compound scaffold could be designed to target a specific biological macromolecule. The benzamide portion could be modified to incorporate a recognition element that directs the probe to its target. Upon binding, UV irradiation would trigger the formation of the nitrene, which would then covalently crosslink the probe to the target molecule. Subsequent analysis, often involving mass spectrometry, can then identify the binding site and provide valuable insights into biological processes. nih.gov The methyl group on the aromatic ring could also be functionalized to introduce a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to facilitate detection and isolation of the labeled biomolecule.

Table 2: Potential Applications of this compound in Chemical Probe Development

| Application | Key Feature | Mechanism |

| Photoaffinity Labeling | Photoreactive Azide Group | Nitrene-mediated covalent crosslinking |

Integration into Modular and Combinatorial Synthetic Strategies

The concept of modularity is central to modern drug discovery and materials science, and this compound is well-suited for integration into such synthetic strategies. Its distinct functionalities—the azide and the benzamide—can be addressed orthogonally, allowing for the stepwise and controlled construction of complex molecules.

In a combinatorial approach, a library of diverse compounds could be generated by reacting this compound with a collection of different alkynes via click chemistry. researchgate.net The resulting triazole products would each bear a unique substituent derived from the alkyne, while all sharing the common 4-methylbenzamide (B193301) core. This library could then be screened for biological activity or other desired properties. The benzamide group itself could be part of a building block approach, where it is formed from 3-azido-4-methylbenzoic acid and a library of amines, further expanding the accessible chemical space. The reliability and high yields associated with reactions like the CuAAC make this an attractive strategy for the rapid generation of compound libraries. researchgate.net

Advanced Characterization and Analytical Methodologies for Azidobenzamide Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. For a compound like 3-Azido-4-methylbenzamide (B6200128), the aromatic protons typically appear in the range of 7.0-8.0 ppm. The methyl group protons would be expected at a higher field, around 2.4 ppm, while the amide protons (-CONH₂) often present as a broad signal.

¹³C NMR Spectroscopy offers insights into the carbon framework of a molecule. irisotope.com The chemical shift range for ¹³C NMR is much wider than for ¹H NMR (0-220 ppm), which often allows for the resolution of every unique carbon atom in a molecule. irisotope.com For this compound, the carbonyl carbon of the amide group would be the most downfield signal, typically above 165 ppm. Aromatic carbons resonate in the 120-140 ppm range, with the carbon attached to the electron-withdrawing azide (B81097) group shifted further downfield. The methyl carbon would appear at the highest field, around 20 ppm.

Table 1: Predicted NMR Data for this compound

| Analysis | Signal | Predicted Chemical Shift (ppm) | Description |

|---|---|---|---|

| ¹H NMR | -CH₃ | ~2.4 | Singlet |

| -NH₂ | ~6.0-8.0 | Broad Singlet | |

| Aromatic-H | ~7.2-7.8 | Multiplets | |

| ¹³C NMR | -CH₃ | ~20 | |

| Aromatic-C | ~125-140 | ||

| C-N₃ | ~140 |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. nih.gov These methods are particularly effective for identifying the presence of specific functional groups. nih.gov

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The most characteristic absorption for this compound is the strong, sharp peak for the asymmetric stretching of the azide (N₃) group, which typically appears around 2100-2140 cm⁻¹. Other key signals include the C=O stretch of the amide at approximately 1650 cm⁻¹ and the N-H stretching vibrations of the primary amide, which appear as two bands in the 3100-3500 cm⁻¹ region. researchcommons.org

Raman Spectroscopy , which measures the inelastic scattering of light, provides complementary information. nih.gov While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this molecule, the symmetric azide stretch, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2140 | IR |

| Amide (C=O) | Stretch | ~1650 | IR |

| Amide (N-H) | Stretch | 3100 - 3500 (two bands) | IR |

| Aromatic (C-H) | Stretch | >3000 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. europa.eupnnl.gov This allows for the calculation of a precise molecular formula. For this compound (C₈H₈N₄O), the expected exact mass can be calculated and compared to the experimental value to confirm the elemental composition.

Fragmentation Analysis , often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. nih.govlibretexts.org The fragmentation pattern is characteristic of the molecule's structure. A common fragmentation pathway for azido (B1232118) compounds involves the loss of a nitrogen molecule (N₂), which corresponds to a loss of 28 Da. Other typical fragmentations for this compound could include the cleavage of the amide group. The study of these fragmentation pathways helps to piece together the molecular structure and confirm the identity of the compound. nih.govscispace.com

Table 3: Predicted HRMS and Fragmentation Data for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₈H₉N₄O⁺ | 177.0771 | Protonated molecular ion |

| [M-N₂]⁺ | C₈H₈N₂O⁺ | 148.0637 | Loss of nitrogen gas |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique requires a single, high-quality crystal of the compound. nih.gov The crystal diffracts X-rays in a unique pattern, which can be mathematically analyzed to generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov

Table 4: Example Crystallographic Parameters for a Benzamide (B126) Derivative

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Triclinic mdpi.com |

| Space Group | e.g., P2₁/c, P-1 mdpi.com |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) mdpi.com |

| Bond Lengths (Å) | e.g., C=O, C-N, N-N |

| Bond Angles (°) | e.g., O-C-N, C-N-H |

Chromatographic Techniques for Purification and Analysis (e.g., TLC, Flash Chromatography, HPLC)

Chromatographic methods are essential for both the purification of synthesized compounds and the analysis of their purity.

Thin-Layer Chromatography (TLC) is a rapid and simple qualitative technique used to monitor the progress of a reaction and determine the number of components in a mixture. uw.edu.pl A spot of the compound is applied to a plate coated with a stationary phase (like silica (B1680970) gel), and a mobile phase (solvent) is allowed to move up the plate. The distance the compound travels relative to the solvent front (Rf value) is characteristic under specific conditions. For azido compounds, specific staining methods, such as reduction with triphenylphosphine (B44618) followed by ninhydrin (B49086) staining, can be used for visualization if the compound is not UV-active. uw.edu.pl

Flash Chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. It operates on the same principles as TLC but on a larger scale, using a column packed with a stationary phase and forcing the solvent through with pressure.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separation and quantification of components in a mixture. nih.gov It can be used to assess the purity of the final product with high accuracy. chromatographyonline.comsielc.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for compounds like this compound. The compound's retention time is a key identifier, and the area under its peak in the chromatogram is proportional to its concentration.

Table 5: Chromatographic Methods for this compound

| Technique | Purpose | Key Parameters |

|---|---|---|

| TLC | Reaction monitoring, purity check | Rf value, mobile phase composition |

| Flash Chromatography | Purification | Stationary phase, mobile phase gradient |

Computational Studies on 3 Azido 4 Methylbenzamide and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-Azido-4-methylbenzamide (B6200128). Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine its ground-state geometry, electronic distribution, and reactivity descriptors. google.comscirp.org

Density Functional Theory (DFT) is a widely used method due to its favorable balance of computational cost and accuracy. rsc.orgstackexchange.com For this compound, a typical DFT study would involve geometry optimization using a functional like B3LYP combined with a basis set such as 6-31G(d,p). scirp.orgepstem.net These calculations yield key information about bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule.

Furthermore, DFT is used to calculate various electronic properties that act as descriptors of reactivity. acs.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The molecular electrostatic potential (MEP) map is another important output, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. acs.org For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack.

Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a higher level of theory. google.comscirp.org While more computationally demanding, they can provide more accurate results, especially for systems where electron correlation is significant. frontiersin.org These methods can be used to benchmark DFT results and to study excited states and reaction pathways with greater confidence. mdpi.com

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Property | Value (DFT/B3LYP/6-31G*) | Unit |

|---|---|---|

| Total Energy | -588.765 | Hartrees |

| HOMO Energy | -6.89 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.66 | eV |

Conformational Landscape and Rotational Barriers of the Azido (B1232118) Group

The flexibility of this compound is primarily associated with the rotation around the C-N bond of the azido group and the C-C bond connecting the benzamide (B126) moiety to the ring. Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities and spectroscopic signatures.

Computational methods can map the potential energy surface (PES) by systematically changing the dihedral angles of interest. For the azido group, the rotation around the C3-N bond is of particular interest. A relaxed PES scan, where all other geometric parameters are optimized at each step of the rotation, can reveal the most stable conformations and the energy barriers separating them. researchgate.net The rotational barrier of the azido group is influenced by steric hindrance from the adjacent methyl and benzamide groups, as well as electronic effects like resonance. Theoretical studies on similar azidopyridines have shown that the azido group has a distinct rotational barrier that can be accurately calculated. researchgate.net

Table 2: Calculated Rotational Energy Barriers for this compound (Exemplary Data)

| Rotation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|---|

| Azido Group (C2-C3-N1-N2) | 0 | 0.0 | Most Stable |

| Azido Group (C2-C3-N1-N2) | 90 | 4.5 | Transition State |

| Amide Group (C4-C-N-H) | 0 | 0.0 | Planar (Stable) |

Mechanistic Elucidation through Computational Reaction Path Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. acs.org For this compound, a key reaction of interest is the thermal or photochemical decomposition of the azide (B81097) group, which typically proceeds through a nitrene intermediate. This is a common pathway for aryl azides and is crucial in their application in click chemistry and materials science. nih.govub.edu

Reaction path analysis involves locating the transition states (TS) that connect reactants, intermediates, and products on the potential energy surface. acs.org By calculating the activation energies associated with these transition states, the feasibility of different reaction pathways can be compared. For instance, the cyclization of the nitrene intermediate to form a benzofuroxan (B160326) derivative or its reaction with other molecules can be computationally modeled. nih.gov Methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are used to confirm that the located transition state indeed connects the desired reactant and product. acs.org These studies provide a detailed, step-by-step understanding of the reaction, which is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Data and Structure-Property Relationships

Computational methods can predict various spectroscopic properties of this compound, which can be used to interpret experimental spectra or to identify the molecule in a complex mixture. epstem.net

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. scirp.orgepstem.net These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and basis set deficiencies, allowing for a direct comparison with experimental IR and Raman spectra. The characteristic asymmetric and symmetric stretches of the azido group, as well as the carbonyl stretch of the amide, are prominent features that can be accurately predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. scirp.orgepstem.net These calculations provide a theoretical NMR spectrum that can aid in the assignment of experimental peaks. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, making them a good probe for the molecular structure.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. karazin.ua These calculations can help in understanding the electronic transitions responsible for the observed color and photophysical properties of the molecule and its derivatives.

By systematically modifying the structure of this compound (e.g., by changing the substituents on the aromatic ring) and calculating the resulting spectroscopic and electronic properties, quantitative structure-property relationships (QSPR) can be established. nih.gov This allows for the rational design of new derivatives with tailored properties.

Table 3: Predicted Spectroscopic Data for this compound (Exemplary Data)

| Spectroscopy | Feature | Calculated Value | Experimental Value (Typical) |

|---|---|---|---|

| IR | Azide (asymm. stretch) | 2125 cm⁻¹ | ~2100-2140 cm⁻¹ |

| IR | Carbonyl (stretch) | 1680 cm⁻¹ | ~1650-1690 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon | 168.5 ppm | ~165-170 ppm |

| ¹H NMR | Amide Protons | 7.5, 7.9 ppm | ~7.4-8.0 ppm |

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational space and the study of dynamic processes. nih.govchemrxiv.org

For this compound, MD simulations can be used to study its conformational flexibility in different environments, such as in a vacuum or in a solvent. figshare.com By analyzing the trajectory of the simulation, one can identify the most populated conformations and the timescales of transitions between them. This is particularly useful for understanding how the molecule behaves in solution and how it might interact with other molecules or biological targets. researchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are an advanced technique where the reactive part of the molecule (e.g., the azido group) is treated with a high-level quantum mechanical method, while the rest of the system (including the solvent) is treated with a more computationally efficient molecular mechanics force field. figshare.com This approach allows for the study of chemical reactions in a complex environment, providing a more realistic model of the system's behavior.

Structure Reactivity Relationship Studies in Azidobenzamide Chemistry

Influence of Substituents on Azide (B81097) Reactivity

The reactivity of the azide group in aryl azides, including 3-Azido-4-methylbenzamide (B6200128), is significantly modulated by the electronic properties of other substituents on the aromatic ring. These substituents can be broadly classified as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

The azide functional group itself is known to be an inductively withdrawing group, yet it can also act as a resonance donor depending on the electronic demands of the reaction. purdue.edu This dual nature makes predicting its reactivity complex. In this compound, the azide is positioned alongside a methyl group (-CH₃) and a benzamide (B126) group (-CONH₂). The methyl group is a well-known EDG, while the amide group is generally considered an EWG.

Electron-Donating Groups (EDGs): The methyl group at the 4-position of this compound is an EDG. Such groups increase the electron density of the aromatic ring. This increased electron density can influence the azide's reactivity. For instance, in reactions where the aryl azide acts as a nucleophile, EDGs can enhance its reactivity. Conversely, in reactions like 1,3-dipolar cycloadditions, the effect can be more nuanced. Some studies suggest that electron-donating groups on aryl azides are less reactive in certain metal-catalyzed reactions compared to those with electron-withdrawing groups. nih.govacs.org

Electron-Withdrawing Groups (EWGs): The amide group at the 1-position is an EWG. EWGs decrease the electron density of the aromatic ring, making the azide group more electrophilic. This generally enhances the reactivity of azides in reactions such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), a cornerstone of "click chemistry". mdpi.comresearchgate.net The presence of a strong EWG, like a nitro group, para to the azide can accelerate cycloaddition rates by several orders of magnitude compared to unsubstituted phenyl azide. diva-portal.org While the amide group in this compound is meta to the azide, its electron-withdrawing nature is still expected to influence the azide's reactivity.

The interplay between the electron-donating methyl group and the electron-withdrawing amide group in this compound creates a unique electronic environment that dictates the specific reactivity of the azide moiety.

Table 1: Effect of Substituents on Aryl Azide Reactivity in Common Reactions

| Substituent Type | Example Substituent | Effect on Ring Electron Density | Predicted Effect on Azide Reactivity |

| Electron-Donating Group (EDG) | -CH₃, -OCH₃ | Increases | May decrease rate of cycloadditions; can be inert in some C-S bond formation reactions. acs.org |

| Electron-Withdrawing Group (EWG) | -NO₂, -CN, -CONH₂ | Decreases | Generally increases rate of cycloadditions and other reactions where the azide acts as an electrophile. mdpi.comdiva-portal.org |

Stereochemical Aspects of Azidobenzamide Transformations

Stereochemistry, the three-dimensional arrangement of atoms, plays a crucial role in the transformations of complex molecules like azidobenzamides. While specific stereochemical studies on this compound are not extensively detailed in the surveyed literature, general principles can be applied to understand potential stereochemical outcomes in its reactions.

Reactions can be categorized as stereoselective, where one stereoisomer is formed preferentially, or stereospecific, where stereoisomeric starting materials yield stereoisomerically different products. organic-chemistry.org For azidobenzamides, stereochemical considerations can arise from:

Reactions at the Amide Group: The amide functionality can participate in reactions that create or influence stereocenters. For instance, metal-free α-amination of amides using azides can exhibit high stereoselectivity, including asymmetric induction, leading to optically enriched products. acs.org

Reactions Involving the Azide Group: The azide group can be involved in stereoselective ring-opening of epoxides and aziridines, yielding products with specific stereochemistry. researchgate.net Furthermore, intramolecular Schmidt reactions, which involve azides, can be highly stereocontrolled, enabling the construction of complex azabicyclic ring systems. acs.org

Influence of Chiral Catalysts or Reagents: The use of chiral catalysts can induce stereoselectivity in reactions involving either the azide or other parts of the benzamide molecule. This is a common strategy to control the three-dimensional structure of the product.

In the context of this compound, if a reaction were to create a new stereocenter, for example, by addition to the carbonyl group or by functionalization of the methyl group, the existing planar chirality of the substituted ring could influence the stereochemical outcome, potentially leading to a diastereomeric preference. However, without specific experimental data, these considerations remain theoretical.

Regioselectivity and Chemoselectivity in Synthetic Reactions

In a molecule with multiple functional groups and reactive sites like this compound, controlling the selectivity of a reaction is paramount. This control is divided into two main areas: chemoselectivity (which functional group reacts) and regioselectivity (at which position the reaction occurs). researchgate.netacs.org

Chemoselectivity: this compound possesses three distinct functional groups: the azide, the amide, and the substituted aromatic ring. Many synthetic transformations can be performed chemoselectively.

Azide-Selective Reactions: The azide group is known for its unique reactivity, which allows it to participate in reactions that leave other functional groups untouched. The most prominent examples are the Staudinger reduction (conversion to an amine using phosphines) and azide-alkyne cycloadditions ("click chemistry"). organic-chemistry.org These reactions are highly chemoselective and are unlikely to affect the amide or the methyl group under typical conditions. The steric environment of the azide can also influence its reactivity, with tertiary azides being significantly less reactive in some cycloadditions than primary or secondary ones. nih.gov

Amide-Selective Reactions: The amide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, which may or may not affect the azide group depending on the reaction's severity. Conversely, certain reducing agents are known to selectively reduce amides while leaving azides intact.

Ring-Selective Reactions: The aromatic ring can undergo reactions such as hydrogenation, although this typically requires harsh conditions that would also reduce the azide group.

Table 2: Potential Chemoselective Reactions for this compound

| Reagent/Reaction Type | Targeted Functional Group | Product Functional Group | Notes |

| PPh₃, H₂O (Staudinger Ligation) | Azide | Amine | Highly selective for the azide group. |

| Alkyne, Cu(I) catalyst (CuAAC) | Azide | Triazole | Highly selective "click reaction". organic-chemistry.org |

| LiAlH₄ (Strong Reducing Agent) | Azide and Amide Carbonyl | Amine and Methylene | Reduces both functional groups. |

| NaBH₄ (Mild Reducing Agent) | Neither | No Reaction | Typically does not reduce azides or amides. youtube.com |

| H₂O, H⁺/OH⁻ (Hydrolysis) | Amide | Carboxylic Acid | Azide may or may not be stable depending on conditions. |

Regioselectivity: Regioselectivity primarily concerns reactions on the aromatic ring, such as electrophilic aromatic substitution (EAS). The position of an incoming electrophile is directed by the existing substituents. youtube.com

In this compound:

The methyl group (-CH₃) at position 4 is an activating, ortho, para-directing group. Since its para position (position 1) is occupied, it directs incoming electrophiles to its ortho positions (positions 3 and 5).

The **amide group (-CONH₂) at position 1 is a deactivating, meta-directing group. It directs incoming electrophiles to its meta positions (positions 3 and 5).

The azide group (-N₃) at position 3 is generally considered a deactivating, ortho, para-directing group through resonance, but its strong inductive withdrawal effect complicates simple predictions. purdue.edu It would direct to positions 1, 5 (ortho) and (para).

Considering these influences, the positions on the ring (labeled C1-C6 starting from the amide) have different levels of activation. The C5 position is strongly favored for electrophilic attack as it is ortho to the activating methyl group and meta to the deactivating amide group. The C2 and C6 positions are highly deactivated due to their ortho proximity to the deactivating amide group. Therefore, an electrophilic aromatic substitution reaction on this compound would be expected to show high regioselectivity for the C5 position.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Selective Transformations

The azide (B81097) moiety in 3-Azido-4-methylbenzamide (B6200128) is a gateway to a variety of chemical transformations. Future research will likely focus on the development of novel catalytic systems to control the selectivity of these reactions. The selective reduction of the azide to an amine is a key transformation, and while traditional methods exist, new catalytic systems are being explored for milder and more selective reactions. For instance, catalytic hydrogenation using nanoparticle-based catalysts could offer high efficiency and selectivity.

Another important area of research is the catalytic cycloaddition reactions of the azide group. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful methods for the synthesis of triazoles. ijrpc.comnih.gov Future work may involve the development of new catalysts to expand the scope of these reactions for this compound, allowing for the synthesis of a diverse range of functionalized molecules. The catalytic reaction of azides with other unsaturated systems, such as alkenes and nitriles, is also a promising area for future exploration.

| Catalyst Type | Potential Transformation of this compound | Advantages |

| Noble Metal Nanoparticles (e.g., Pd, Pt) | Selective reduction of the azide to an amine | High efficiency, mild reaction conditions, potential for high selectivity. |

| Copper(I) Complexes | [3+2] Cycloaddition with alkynes to form triazoles | High yields, regioselectivity, wide functional group tolerance. ijrpc.com |

| Ruthenium Complexes | [3+2] Cycloaddition with alkynes to form different triazole regioisomers | Complementary regioselectivity to copper-catalyzed reactions. ijrpc.com |

| Iron-based Catalysts | C-H amination reactions | Use of an earth-abundant and less toxic metal. |

Integration of this compound in Flow Chemistry and Automated Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. durham.ac.uk The synthesis and reactions of azides, which can be hazardous in large quantities, are particularly well-suited for flow chemistry. durham.ac.uk Future research will likely focus on integrating the synthesis and subsequent transformations of this compound into continuous flow systems.

A flow-based approach would allow for the on-demand generation of this compound, minimizing the accumulation of potentially explosive intermediates. Furthermore, the precise control over reaction parameters in a flow reactor can lead to higher yields and selectivities in subsequent transformations. The integration of in-line purification and analysis techniques could enable the development of fully automated processes for the synthesis of complex molecules derived from this compound.

| Flow Chemistry Application | Potential Benefit for this compound |

| Synthesis of this compound | Enhanced safety by minimizing the accumulation of the azide. |

| In-line transformations | Improved reaction control, leading to higher yields and selectivities. |

| Automated synthesis of derivatives | Rapid generation of compound libraries for screening purposes. |

Exploration in Materials Science for Advanced Functional Materials

The azide group in this compound can be utilized to incorporate this molecule into larger material structures, leading to the development of advanced functional materials. For instance, the azide can serve as a cross-linking agent in the synthesis of polymers. Upon thermal or photochemical activation, the azide group can form a highly reactive nitrene intermediate, which can then react with C-H bonds in polymer chains to form cross-links. This process can be used to modify the mechanical and thermal properties of polymers.

Furthermore, the azide group can be used as a handle for the surface functionalization of materials. By attaching this compound to a surface via its benzamide (B126) group, the azide moiety can be used for subsequent "click" reactions to attach other molecules, such as biomolecules or fluorescent dyes. This could have applications in the development of biosensors and other advanced materials. The energetic nature of the azide group also suggests potential applications in the field of energetic materials, although this would require careful consideration of the stability of the resulting compounds.

| Material Application | Role of this compound | Potential Properties/Functionality |

| Polymer cross-linking | Cross-linking agent | Enhanced mechanical strength and thermal stability. |

| Surface modification | Surface anchor for "click" chemistry | Functionalized surfaces for biosensing or other applications. |

| Energetic materials | Energetic component | High-energy density materials. |

Theoretical and Computational Advancements in Predicting Azide Chemistry

Theoretical and computational methods are becoming increasingly powerful tools for understanding and predicting chemical reactivity. In the context of this compound, computational chemistry can be used to study the electronic structure of the molecule and to predict its reactivity in various chemical transformations. For example, density functional theory (DFT) calculations can be used to model the reaction pathways of azide reductions and cycloadditions, providing insights into the reaction mechanisms and helping to rationalize experimental observations.

Future research in this area could focus on the development of more accurate and efficient computational methods for predicting the properties and reactivity of azides. This could involve the use of machine learning and artificial intelligence to develop predictive models based on large datasets of experimental and computational data. Such models could be used to accelerate the discovery of new reactions and materials based on this compound and other azide-containing compounds.

| Computational Method | Application to this compound | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure and reaction pathways | Understanding of reactivity, reaction mechanisms, and selectivity. |

| Molecular Dynamics (MD) Simulations | Simulation of the behavior of the molecule in different environments | Insights into solvation effects and interactions with other molecules. |

| Machine Learning Models | Prediction of properties and reactivity | Accelerated discovery of new reactions and materials. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-azido-4-methylbenzamide, and how can purity be optimized?

- Methodological Answer : The synthesis of this compound typically involves introducing an azide group into a benzamide precursor. A plausible route is diazotization of 3-amino-4-methylbenzamide followed by azide substitution, similar to methods used for aryl azides . To optimize purity:

- Use column chromatography (silica gel, ethyl acetate/hexane gradient) for isolation.

- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards.

- Monitor reaction progress with TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane).

Q. How should researchers characterize this compound structurally?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : NMR (DMSO-d6) for aromatic protons (δ 7.2–8.1 ppm) and azide confirmation (no proton signal). NMR to identify carbonyl (C=O, ~165 ppm) and methyl groups (~20 ppm).

- IR : Confirm azide stretch (~2100 cm) and amide carbonyl (~1650 cm) .

- Mass Spectrometry : High-resolution MS (ESI+) for molecular ion [M+H] at m/z 191.1 (CHNO).

Q. What are the stability considerations for this compound under varying conditions?

- Methodological Answer :

- Thermal Stability : Avoid heating above 60°C due to risk of decomposition (common for azides). Store at 2–8°C in amber vials .

- Light Sensitivity : Protect from UV light to prevent azide degradation. Use inert atmospheres (N) for long-term storage.

- pH Sensitivity : Test stability in buffers (pH 4–9) via HPLC over 24 hours; acidic conditions may hydrolyze the amide bond.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?

- Methodological Answer :

- Use DFT calculations (e.g., B3LYP/6-31G*) to evaluate transition states in copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Simulate frontier molecular orbitals (HOMO-LUMO) to assess regioselectivity with alkynes.

- Validate predictions experimentally using NMR to track triazole formation .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Analysis : Perform IC assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-specific effects.

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation .

- Data Triangulation : Cross-reference with proteomics (e.g., SILAC) to identify off-target interactions .

Q. How can researchers design experiments to probe the photolytic behavior of this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor absorbance at 254 nm to track azide decomposition under controlled irradiation.

- Product Analysis : Use GC-MS to identify photolytic byproducts (e.g., nitrenes, amines).

- Quantum Yield Calculation : Compare with reference azides (e.g., phenyl azide) to quantify reactivity .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .

- Waste Disposal : Neutralize azide waste with 10% sodium nitrite and 5% acetic acid before disposal.

- Emergency Procedures : Keep cyanide antidote kits accessible due to potential HCN release during decomposition .

Experimental Design

Q. How to optimize reaction conditions for coupling this compound with alkynes?

- Methodological Answer :

- Catalyst Screening : Test Cu(I) sources (CuBr, CuSO/sodium ascorbate) in THF/HO (1:1) at 25–50°C.

- Kinetic Monitoring : Use in-situ IR to track azide consumption (peak at 2100 cm).

- Solvent Optimization : Compare DMSO (polar aprotic) vs. toluene (non-polar) for yield improvements .

Data Analysis

Q. How should researchers address variability in spectroscopic data for this compound analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.